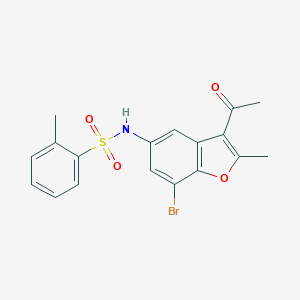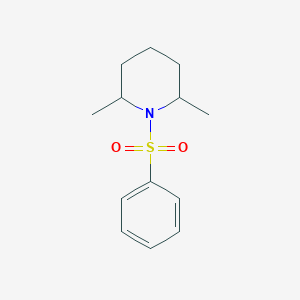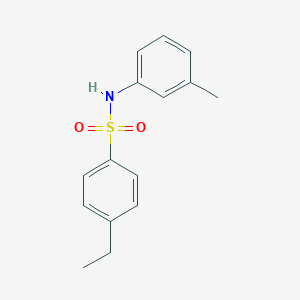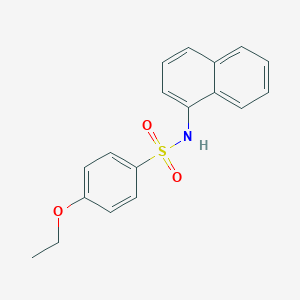![molecular formula C16H27ClN2O B281809 N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine, also known as CMA-676, is a chemical compound that has been extensively studied in the field of cancer research. It belongs to the category of small molecule drugs that are designed to target cancer cells specifically.
Mécanisme D'action
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine targets cancer cells by binding to the CD33 antigen, which is overexpressed on the surface of leukemia cells and some other types of cancer cells. Once bound to the CD33 antigen, N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is internalized by the cancer cell, where it releases a toxic payload that induces cell death. The mechanism of action of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is highly specific to cancer cells and does not affect normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine are related to its mechanism of action. N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine induces cell death in cancer cells, leading to the shrinkage of tumors. It has been shown to be effective in inducing remission in patients with leukemia and lymphoma. N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine has several advantages for lab experiments. It is a targeted therapy that specifically targets cancer cells, making it an attractive option for cancer research. It has been extensively studied in preclinical and clinical trials, providing a wealth of information on its mechanism of action and efficacy. However, the synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a complex process that requires expertise in organic chemistry, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research and development of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine. One direction is the exploration of its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the development of new targeted therapies that can complement the effects of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine. Additionally, the use of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine in the treatment of solid tumors is an area of active research. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is an important area of research that can increase its availability for cancer research.
Conclusion:
In conclusion, N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a promising targeted therapy that has shown efficacy in the treatment of various types of cancer. Its mechanism of action is highly specific to cancer cells, making it an attractive option for cancer research. The synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a complex process that requires expertise in organic chemistry, but its extensive preclinical and clinical data provide a wealth of information for researchers. The future directions for the research and development of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine include its use in combination with other cancer therapies, the development of new targeted therapies, the treatment of solid tumors, and the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine involves a series of chemical reactions that start with the reaction of 6-aminohexanol with 2-methoxybenzyl chloride to form 6-[(2-methoxybenzyl)amino]hexanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine. The synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a targeted therapy that specifically targets cancer cells, sparing normal cells from damage. This makes it an attractive option for cancer treatment.
Propriétés
Formule moléculaire |
C16H27ClN2O |
|---|---|
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N//'-[(2-methoxyphenyl)methyl]hexane-1,6-diamine |
InChI |
InChI=1S/C16H27ClN2O/c1-20-16-9-5-4-8-15(16)14-19-12-7-3-2-6-11-18-13-10-17/h4-5,8-9,18-19H,2-3,6-7,10-14H2,1H3 |
Clé InChI |
XZKWCRKMRIXMNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCl |
SMILES canonique |
COC1=CC=CC=C1CNCCCCCCNCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)


![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)


![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)